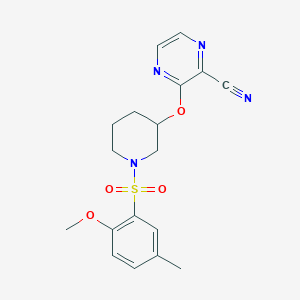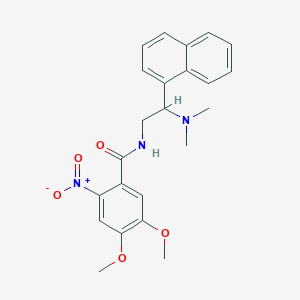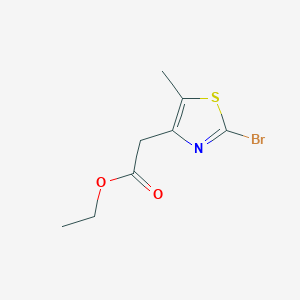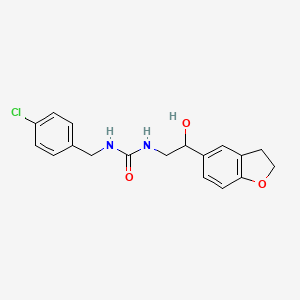
1H-tetrazol-5-ylacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-tetrazol-5-ylacetonitrile is a compound that belongs to the class of organic heterocyclic compounds known as tetrazoles . Tetrazoles are synthetic organic heterocyclic compounds comprising high nitrogen content among stable heterocycles . They have found use in pharmaceuticals as lipophilic spacers and carboxylic acid surrogates .
Synthesis Analysis
The synthesis of 1H-tetrazol-5-ylacetonitrile involves multicomponent condensation reactions of some aromatic aldehydes or indolin-2,3-dione with malononitrile and sodium azide . The synthesized compounds were characterized by spectroscopic methods such as Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and mass spectroscopy (MS) .Molecular Structure Analysis
The molecular structure of 1H-tetrazol-5-ylacetonitrile has been characterized by various spectroscopic methods including FTIR, NMR, and MS . These methods provide information about the molecular structure and the functional groups present in the compound.Chemical Reactions Analysis
1H-tetrazol-5-ylacetonitrile undergoes various chemical reactions due to its high reactivity. It has been used in the synthesis of various substituted phenylhydrazono-1H-tetrazol-5-yl-acetonitriles . The reaction mechanism involves the formation of a tetrazole ring, which is a process that has been extensively studied due to its explosive properties and biological importance .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The compound has been synthesized and studied for its antimicrobial activity . The synthesized compounds were investigated against various bacteria including Bacillus cereus RSKK 863, Escherichia coli ATCC 3521, Pseudomonas aeruginosa ATCC 2921, and Staphylococcus aureus TP32. These compounds had antimicrobial effect against these bacteria .
Pharmaceuticals
Tetrazoles, such as 1H-tetrazol-5-ylacetonitrile, have found use in pharmaceuticals as lipophilic spacers and carboxylic acid surrogates . They are regarded as biologically equivalent to the carboxylic acid group .
Specialty Explosives
Tetrazoles are used in specialty explosives . The tetrazole derivatives have been extensively studied due to their explosive properties .
Photography and Information Recording Systems
Tetrazoles are used in photography and information recording systems . They have found applications in these fields due to their unique chemical properties .
Precursors to Other Heterocycles
Tetrazoles have also been used as precursors to other heterocycles . They are used in the synthesis of other complex chemical compounds .
High-Energy Compounds
Tetrazoles are used in high-energy compounds . Their unique structure and properties make them suitable for use in high-energy applications .
Zukünftige Richtungen
The future directions in the research of 1H-tetrazol-5-ylacetonitrile could involve the development of more efficient and eco-friendly methods for their synthesis . Additionally, further studies could focus on exploring its potential applications in various fields such as pharmaceuticals, agriculture, biochemistry, and pharmacology .
Wirkmechanismus
Target of Action
1H-Tetrazol-5-ylacetonitrile, also known as 2-(1H-1,2,3,4-TETRAZOL-5-YL)ACETONITRILE, is a synthetic organic heterocyclic compound Tetrazoles in general have been used as bio-isosteric replacements for carboxylic acids in medicinal chemistry . They have found use in various clinical drugs, including losartan, cefazolin, and alfentanil .
Mode of Action
Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They are regarded as biologically equivalent to the carboxylic acid group . This suggests that 1H-Tetrazol-5-ylacetonitrile may interact with its targets in a similar manner to carboxylic acids.
Biochemical Pathways
It is known that tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that 1H-Tetrazol-5-ylacetonitrile may affect multiple biochemical pathways.
Pharmacokinetics
Tetrazolate anions are known to be more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that 1H-Tetrazol-5-ylacetonitrile may have good bioavailability.
Result of Action
Some substituted phenylhydrazono-1h-tetrazol-5-yl-acetonitriles have been synthesized and investigated for their antimicrobial activities against bacillus cereus, escherichia coli, pseudomonas aeruginosa, and staphylococcus aureus . This suggests that 1H-Tetrazol-5-ylacetonitrile may have similar antimicrobial effects.
Action Environment
It is known that tetrazoles are stable over a wide ph range and they are also stable to various oxidizing and reducing agents . This suggests that 1H-Tetrazol-5-ylacetonitrile may have a broad range of stability under different environmental conditions.
Eigenschaften
IUPAC Name |
2-(2H-tetrazol-5-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N5/c4-2-1-3-5-7-8-6-3/h1H2,(H,5,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONQDQHBPSHLPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C1=NNN=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-tetrazol-5-ylacetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2815787.png)




![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide](/img/structure/B2815797.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2815799.png)
![N-[4,4,4-Trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butyl]but-2-ynamide](/img/structure/B2815800.png)


